molecular formula C28H19Br B12545279 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- CAS No. 653604-11-6

1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl-

Cat. No.: B12545279
CAS No.: 653604-11-6
M. Wt: 435.4 g/mol
InChI Key: DICHDTGQDPKZTK-UHFFFAOYSA-N
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Description

1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- is a complex organic compound characterized by the presence of a bromine atom, a diphenylmethylene group, and a phenyl group attached to the indene core

Preparation Methods

The synthesis of 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1H-indene derivatives followed by the introduction of diphenylmethylene and phenyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The double bonds in the indene core can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- involves its interaction with molecular targets through its functional groups. The bromine atom and the aromatic rings play crucial roles in its reactivity and binding to specific sites. The pathways involved may include electrophilic or nucleophilic interactions, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- include:

  • 1H-Indene, 3-bromo-1,1-dimethyl-
  • 1H-Indene, 3-bromo-2-phenyl-
  • 1H-Indene, 3-bromo-1-(phenylmethylene)-2-phenyl-

The uniqueness of 1H-Indene, 3-bromo-1-(diphenylmethylene)-2-phenyl- lies in its specific substitution pattern and the presence of the diphenylmethylene group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

653604-11-6

Molecular Formula

C28H19Br

Molecular Weight

435.4 g/mol

IUPAC Name

1-benzhydrylidene-3-bromo-2-phenylindene

InChI

InChI=1S/C28H19Br/c29-28-24-19-11-10-18-23(24)27(26(28)22-16-8-3-9-17-22)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19H

InChI Key

DICHDTGQDPKZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=C(C4=CC=CC=C4)C5=CC=CC=C5)Br

Origin of Product

United States

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